Posaconazole Imidazolidine Impurity

説明

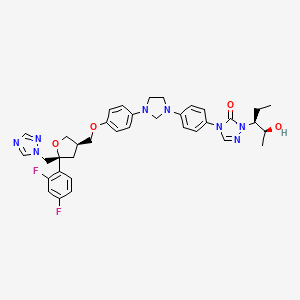

Structure

2D Structure

3D Structure

特性

分子式 |

C36H40F2N8O4 |

|---|---|

分子量 |

686.7 g/mol |

IUPAC名 |

4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C36H40F2N8O4/c1-3-34(25(2)47)46-35(48)45(23-41-46)30-7-5-28(6-8-30)42-14-15-43(24-42)29-9-11-31(12-10-29)49-18-26-17-36(50-19-26,20-44-22-39-21-40-44)32-13-4-27(37)16-33(32)38/h4-13,16,21-23,25-26,34,47H,3,14-15,17-20,24H2,1-2H3/t25-,26+,34-,36-/m0/s1 |

InChIキー |

GCEOWVCWJMMIAY-YUYQYMTJSA-N |

異性体SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

正規SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

製品の起源 |

United States |

Posaconazole Imidazolidine Impurity: Identification and Nomenclature

Chemical Identity and Research Designations

The precise identification and standardized naming of any pharmaceutical impurity are crucial for regulatory purposes, scientific communication, and quality control. The Posaconazole (B62084) Imidazolidine (B613845) Impurity has been characterized through various analytical techniques to establish its chemical structure and properties.

Structural Elucidation and Stereochemical Assignment

The chemical structure of the Posaconazole Imidazolidine Impurity is closely related to that of Posaconazole itself. Its systematic IUPAC name, 4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one, reveals its specific molecular architecture. pharmaffiliates.com This nomenclature precisely defines the connectivity of the atoms and, importantly, the stereochemistry at the chiral centers.

The stereochemical assignments (3R, 5R) for the substituted oxolane (tetrahydrofuran) ring and (2S, 3S) for the hydroxypentan-3-yl side chain are critical for distinguishing it from other potential stereoisomers. While detailed studies on the structural elucidation of this specific impurity are not extensively published in peer-reviewed literature, the assignment of its structure and stereochemistry is based on advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are standard practices in the pharmaceutical industry for impurity characterization.

Standardized Chemical Nomenclature and Research Designations

In addition to its systematic IUPAC name, the this compound is identified by other standardized designations. These are essential for tracking the compound in chemical databases, regulatory filings, and commercial catalogs of reference standards.

| Identifier Type | Value |

| CAS Number | 1388148-29-5 impactfactor.orgijrpr.comlongdom.orgveeprho.com |

| Molecular Formula | C₃₆H₄₀F₂N₈O₄ pharmaffiliates.comimpactfactor.org |

| Molecular Weight | 686.76 g/mol impactfactor.org |

| Synonyms | Posaconazole Imidazolidine Analog, Posaconazole Impurity 1 ijrpr.comlongdom.orgveeprho.com |

This table is interactive. Click on the headers to sort.

These designations provide a clear and unambiguous way to identify this specific chemical entity. For instance, the CAS (Chemical Abstracts Service) number is a unique identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identification across different documents and databases. Various suppliers of pharmaceutical reference standards may also use internal catalog or research designations, such as "PA 16 0821000" or "ALL-POS-15", to identify the compound. impactfactor.orgijrpr.com

Contextualization within Posaconazole Impurity Profile

Impurities in a drug substance like Posaconazole can originate from several sources, including the manufacturing process (process-related impurities) or the chemical degradation of the drug substance over time (degradation products). daicelpharmastandards.com The complex synthesis of Posaconazole involves multiple chemical steps and reagents, creating the potential for the formation of various byproducts and the carry-over of intermediates. daicelpharmastandards.com

The this compound is recognized as a related compound to Posaconazole. However, the specific pathway of its formation—whether it is a byproduct of a particular synthetic route or a product of degradation under certain conditions—is not extensively detailed in publicly available scientific literature. Impurities in Posaconazole are a subject of study to ensure the safety and efficacy of the medication, with regulatory guidelines from bodies like the ICH, USP, and FDA providing a framework for their control. daicelpharmastandards.com The presence and quantity of any impurity, including the Imidazolidine impurity, are carefully monitored during the manufacturing process and stability testing of the API to ensure they remain within acceptable limits.

Formation Mechanisms and Synthetic Pathways of Posaconazole Imidazolidine Impurity

Origins of Impurity Formation in Pharmaceutical Manufacturing Processes

The emergence of impurities in pharmaceutical production can be broadly categorized into process-related pathways and degradation products. The Posaconazole (B62084) Imidazolidine (B613845) Impurity is primarily understood as a degradation product, though the potential for its formation during synthesis cannot be entirely dismissed.

Process-Related Impurity Pathways

While specific process-related pathways leading directly to the imidazolidine impurity are not extensively documented in publicly available literature, the general principles of impurity formation suggest potential avenues. The synthesis of posaconazole involves multiple chemical transformations where specific reagents or reaction conditions could theoretically contribute to the formation of this impurity. google.com For instance, the presence of residual reagents or intermediates from preceding steps could interact with the posaconazole molecule or its precursors. However, the primary focus in the scientific literature has been on its identity as a degradant. nih.govresearchgate.net

Degradation Product Formation Pathways

The Posaconazole Imidazolidine Impurity is identified as a novel degradant that arises from the modification of the central piperazine (B1678402) ring of the posaconazole molecule. nih.govresearchgate.net Forced degradation studies, which are designed to accelerate the aging process of a drug substance, have been instrumental in identifying this impurity. These studies have shown that posaconazole is particularly susceptible to oxidative stress. researchgate.netsci-hub.seajptonline.comscirp.org It is under such oxidative conditions that the transformation of the piperazine ring into a dihydroimidazolium moiety occurs. nih.govresearchgate.net This indicates that exposure to oxidizing agents, and potentially light and elevated temperatures, during manufacturing, formulation, or storage could lead to the formation of this impurity. daicelpharmastandards.comnih.gov

Detailed Mechanistic Elucidation of Imidazolidine Ring Formation

The transformation of the six-membered piperazine ring into a five-membered imidazolidine ring is a complex chemical rearrangement. Spectroscopic analysis has been crucial in characterizing the resulting ring-contraction product. nih.govresearchgate.net

Proposed Reaction Intermediates and Transition States

While a definitive, step-by-step mechanism for the formation of the this compound has not been fully elucidated in published research, a plausible pathway can be proposed based on studies of similar piperazine-containing compounds. nih.gov The process is believed to be initiated by an oxidation of the piperazine ring. nih.govresearchgate.netnih.gov

A proposed mechanistic pathway involves the following key steps:

Initial Oxidation: The reaction likely begins with the oxidation of one of the nitrogen atoms in the piperazine ring to form a reactive intermediate. nih.gov

Ring Opening: This initial oxidation can destabilize the piperazine ring, leading to its opening.

Ring Closure: Subsequent intramolecular reactions can then lead to the formation of the more stable five-membered imidazolidine ring.

This proposed mechanism is supported by the characterization of a novel ring-contraction degradant of posaconazole as a dihydroimidazolium moiety, which is a derivative of imidazolidine. nih.govresearchgate.net

Role of Specific Reagents, Solvents, and Catalysts in Formation

The formation of the imidazolidine impurity is strongly linked to the presence of oxidizing agents. Forced degradation studies have utilized hydrogen peroxide to induce its formation, highlighting the role of oxidative stress. sci-hub.sescirp.org While specific catalysts that might promote this transformation during synthesis are not explicitly identified, any residual oxidizing reagents or metallic impurities that can catalyze oxidation could potentially contribute to its formation. The choice of solvents could also play a role, as they can influence the stability of intermediates and transition states.

Influence of Reaction Conditions on Impurity Yield

The yield of the this compound is expected to be influenced by several reaction conditions. Based on its formation through oxidative degradation, the following factors are likely to be critical:

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, potentially increasing the yield of the imidazolidine impurity. ajptonline.com

Presence of Oxygen and Oxidizing Agents: The concentration of oxygen and other oxidizing species is a direct driver for the formation of this impurity. sci-hub.sescirp.org

Light Exposure: Photolytic conditions can also contribute to degradation and the formation of impurities. nih.gov

pH: The pH of the reaction mixture or formulation can influence the stability of the posaconazole molecule and its susceptibility to degradation.

The following table summarizes the conditions known to influence the degradation of posaconazole, which are relevant to the formation of the imidazolidine impurity.

| Parameter | Condition | Effect on Posaconazole Stability | Reference |

| Stress Condition | Oxidative (e.g., H₂O₂) | Significant degradation | sci-hub.sescirp.org |

| Acidic Hydrolysis | Minor to significant degradation | ajptonline.comscirp.orgimpactfactor.org | |

| Basic Hydrolysis | Stable to minor degradation | scirp.orgimpactfactor.org | |

| Thermal | Stable to significant degradation | ajptonline.comimpactfactor.org | |

| Photolytic | Significant degradation | ajptonline.comscirp.org |

It is crucial for pharmaceutical manufacturers to control these parameters throughout the synthesis, purification, and storage of posaconazole to minimize the formation of the imidazolidine impurity and ensure the quality and safety of the final drug product.

Stereochemical Aspects of Imidazolidine Impurity Formation

The stereochemistry of the this compound is inherently complex, stemming from the multiple chiral centers present in the posaconazole molecule itself. A thorough understanding of these stereochemical factors is essential for controlling its formation and for the development of stereoselective analytical methods.

Chiral Centers and Isomeric Considerations

Posaconazole possesses four chiral centers, which gives rise to the possibility of 16 stereoisomers. synzeal.comchemicalbook.com The convergent synthetic route used for its production, however, may limit the number of potential stereoisomeric impurities to eleven. synzeal.comchemicalbook.com The this compound, being a derivative of posaconazole, also contains multiple chiral centers. The specific chemical name for this impurity is 4-(4-(3-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)imidazolidin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.gov

Based on its structure, the this compound retains the chiral centers of the original posaconazole molecule and introduces at least one additional chiral center within the newly formed imidazolidine ring. The precise number of new chiral centers and the resulting total number of possible stereoisomers for this impurity are not extensively detailed in publicly available scientific literature, highlighting an area for further investigation. The control of these chiral isomers is a significant challenge in the manufacturing process. chemicalbook.com

Table 1: Chiral Centers in Posaconazole and the Imidazolidine Impurity

| Compound | Inherent Chiral Centers from Posaconazole Moiety | Potential New Chiral Centers in Imidazolidine Ring | Total Potential Stereoisomers |

| Posaconazole | 4 | N/A | 16 synzeal.comchemicalbook.com |

| This compound | 4 | At least 1 | ≥ 32 |

Note: The exact number of stereoisomers for the imidazolidine impurity depends on the specific formation pathway and the number of new chiral centers created.

Diastereoselective and Enantioselective Formation Pathways

The formation of the imidazolidine ring is likely to proceed through pathways that can exhibit diastereoselectivity or enantioselectivity, leading to a non-equal distribution of the possible stereoisomers. The specific conditions of the reaction, such as the catalysts, solvents, and temperature, can influence the stereochemical outcome.

While specific studies on the diastereoselective and enantioselective formation of the this compound are not readily found in published research, general principles of asymmetric synthesis can be applied. The chiral environment provided by the existing stereocenters in the posaconazole precursor molecule can direct the approach of the reacting species, leading to the preferential formation of certain diastereomers. Research into diastereoselective radical reactions of substituted methylideneimidazolidinones has shown that the stereochemical outcome is highly dependent on the nature of the substituents on the imidazolidinone ring. anu.edu.au This suggests that the substituents on the posaconazole molecule could similarly influence the stereochemistry of the imidazolidine ring formation.

The development of analytical methods, such as multiple heart-cutting chiral-chiral two-dimensional liquid chromatography (2D-LC), has been crucial for the separation and analysis of the various stereoisomers of posaconazole and its impurities. synzeal.com Such techniques would be essential to study the diastereomeric and enantiomeric ratios of the imidazolidine impurity formed under different conditions.

De Novo Synthesis Strategies for this compound Reference Standards

The availability of pure reference standards for impurities is a prerequisite for their accurate identification and quantification in the final drug product. The de novo, or targeted, synthesis of the this compound is a critical activity in pharmaceutical development.

Methodologies for Targeted Chemical Synthesis

The targeted synthesis of the this compound, with the CAS number 1388148-29-5, is offered by various specialized chemical synthesis companies on a custom basis. nih.govchemwhat.itnih.gov While the precise synthetic routes employed by these vendors are proprietary, a general approach would likely involve the reaction of a posaconazole intermediate containing a suitable functional group with a reagent that can form the imidazolidine ring.

A plausible, though not explicitly documented, synthetic strategy could involve the reaction of an aniline (B41778) precursor on the posaconazole backbone with a protected glyoxal (B1671930) or a similar 1,2-dicarbonyl equivalent in the presence of a suitable amine, followed by cyclization to form the imidazolidine ring. The stereochemical control during this synthesis would be a primary challenge, potentially requiring the use of chiral auxiliaries or catalysts to achieve the desired stereoisomer. The synthesis of other posaconazole impurities, such as deshydroxy posaconazole, has been described in the literature and involves multi-step reaction sequences. glppharmastandards.comchemicalbook.comgoogle.com A similar multi-step approach would be necessary for the complex imidazolidine impurity.

Purity Assessment of Synthesized Impurity Standards

Once synthesized, the purity of the this compound reference standard must be rigorously assessed to ensure its suitability for analytical use. A combination of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the determination of related compounds in posaconazole. ijrpr.com These methods can separate the impurity from the API and other related substances. The use of a photodiode array (PDA) detector allows for the assessment of peak purity. ijrpr.com

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is essential for confirming the identity of the synthesized impurity by providing accurate mass data. researchgate.net This technique is also invaluable for the characterization of degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to elucidate the chemical structure of the synthesized impurity and confirm that it matches the expected structure of the this compound. researchgate.net

Chiral Chromatography is critical for determining the stereochemical purity of the reference standard. Given the multiple chiral centers, methods capable of separating all possible stereoisomers are necessary to ensure that the reference standard consists of a single, well-defined stereoisomer. synzeal.com

Table 2: Analytical Techniques for Purity Assessment of this compound Standard

| Analytical Technique | Purpose | Key Findings |

| HPLC/RP-HPLC | Determination of chemical purity, separation from other impurities. | Percentage purity, retention time relative to posaconazole. ijrpr.com |

| LC-MS | Confirmation of molecular weight and identity. | Mass-to-charge ratio (m/z) corresponding to the impurity's molecular formula (C36H40F2N8O4). nih.govresearchgate.net |

| NMR Spectroscopy | Structural elucidation and confirmation. | Chemical shifts and coupling constants consistent with the proposed structure. researchgate.net |

| Chiral Chromatography | Determination of stereochemical purity (enantiomeric and diastereomeric excess). | Separation of stereoisomers, confirming the isomeric composition of the standard. synzeal.com |

Analytical Methodologies for Characterization and Quantification of Posaconazole Imidazolidine Impurity

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical manufacturing. For the Posaconazole (B62084) Imidazolidine (B613845) Impurity, various liquid and gas chromatographic techniques can be employed, each offering distinct advantages in terms of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like Posaconazole and its related impurities. The development of a stability-indicating HPLC method is crucial for separating the Imidazolidine impurity from the active pharmaceutical ingredient (API) and other potential degradation products. ajptonline.comijrpr.com

The choice of the stationary phase is critical for achieving the desired chromatographic resolution. For the separation of Posaconazole and its impurities, reversed-phase columns are predominantly employed.

C18 (Octadecyl Silane) Columns: These are the most common choice due to their high hydrophobicity, which provides excellent retention and separation for a wide range of pharmaceutical compounds. Columns such as Inertsil ODS-3V (150 x 4.6mm, 5µm) and Zorbax SB-C18 (250 x 4.6 mm, 5µm) have been successfully used for the analysis of Posaconazole and its related substances. ajptonline.comchemrj.org The C18 stationary phase allows for effective separation based on the hydrophobicity differences between Posaconazole and the Imidazolidine impurity.

C8 (Octyl Silane) Columns: C8 columns, such as the Shim-pack C8 (250 × 4.6 mm; 5 μm), offer a slightly less hydrophobic stationary phase compared to C18. nih.gov This can be advantageous in reducing the retention times of highly retained compounds and can sometimes offer a different selectivity profile, which may be beneficial for resolving closely eluting impurities.

The selection of the stationary phase is a critical first step in method development, and the optimal choice will depend on the specific chemical properties of the Imidazolidine impurity relative to Posaconazole.

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. A combination of an aqueous buffer and an organic solvent is typically used in reversed-phase HPLC.

Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. chemrj.orgnih.gov

Aqueous Phase: The aqueous phase usually consists of purified water with a pH-modifying agent or a buffer to control the ionization of the analytes. Phosphate buffers are commonly used to maintain a consistent pH throughout the analysis. ijrpr.com The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to separate a complex mixture of impurities with varying polarities. This allows for the elution of more strongly retained components in a reasonable time frame while maintaining good resolution for earlier eluting peaks.

Below is an example of a generic gradient elution profile that could be adapted for the analysis of Posaconazole Imidazolidine Impurity:

| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

This is a representative table and the actual gradient profile would need to be optimized for the specific impurity and analytical column.

The choice of detector is crucial for both the quantification and identification of the this compound.

Ultraviolet (UV) Detection: A Photodiode Array (PDA) detector is commonly used for the analysis of Posaconazole and its impurities. The detection wavelength is typically set at the absorption maximum of the analytes to ensure high sensitivity. For Posaconazole, a wavelength of around 260 nm is often employed. ijrpr.comnih.gov A PDA detector has the added advantage of providing spectral information, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. This is particularly useful for the identification and characterization of unknown impurities. The mass-to-charge ratio (m/z) of the this compound can be used for its specific detection and quantification, even at very low levels.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. nih.gov

For the analysis of the this compound, a UPLC method would offer several advantages:

Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities from the main Posaconazole peak.

Increased Speed: Analysis times can be reduced from 30-60 minutes with HPLC to under 10 minutes with UPLC, significantly increasing sample throughput.

Higher Sensitivity: The sharper and narrower peaks obtained with UPLC lead to a better signal-to-noise ratio, which is beneficial for detecting and quantifying trace-level impurities.

A UPLC method would typically employ a sub-2 µm C18 column and a faster gradient elution profile compared to a standard HPLC method. The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides an exceptionally powerful tool for the trace-level quantification and structural confirmation of the this compound. uni-muenchen.dedovepress.com

Gas Chromatography (GC) Approaches for Volatile Precursors or Derivatives

While Posaconazole and its Imidazolidine impurity are not sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, GC can be a valuable tool for the analysis of potential volatile precursors or derivatives that may be present as impurities.

For instance, certain reagents or starting materials used in the synthesis of Posaconazole could be volatile and amenable to GC analysis. A study has demonstrated the use of GC with a triple quadrupole mass spectrometry detector (GC-MS/MS) for the detection of potential genotoxic impurities, such as alkyl halides, in Posaconazole. mdpi.com

The general approach for such an analysis would involve:

Sample Preparation: A suitable extraction or headspace sampling technique to isolate the volatile components from the Posaconazole drug substance.

GC Separation: A capillary column with a suitable stationary phase (e.g., a mid-polar phase like 6% cyanopropyl; 94% polydimethylsiloxane) would be used to separate the volatile impurities. mdpi.com

MS Detection: A mass spectrometer would be used for the sensitive and selective detection of the target analytes.

While not directly applicable to the Imidazolidine impurity itself, this GC-based approach is an important part of a comprehensive impurity profiling strategy for Posaconazole.

Preparative Chromatography for Impurity Isolation

The isolation of the this compound in sufficient quantities for comprehensive structural elucidation is a prerequisite for its characterization. Preparative chromatography is the cornerstone technique for achieving this separation from the bulk API and other related substances. researchgate.net

High-Performance Liquid Chromatography (HPLC) operating in a preparative mode is a commonly employed method. researchgate.netgoogle.com The process involves scaling up an analytical HPLC method, often by using a larger column packed with a similar stationary phase (e.g., C18) and increasing the flow rate. The goal is to maximize the throughput while maintaining adequate resolution between the impurity and posaconazole.

The process typically involves:

Method Development: An initial analytical-scale reversed-phase HPLC method is developed to achieve baseline separation of the imidazolidine impurity from posaconazole and other impurities. ajptonline.comijrpr.com

Sample Loading: A concentrated solution of the crude posaconazole mixture, enriched with the impurity if necessary through forced degradation studies, is injected onto the preparative column. researchgate.netgoogle.com

Fraction Collection: As the separated components elute from the column, a fraction collector is used to selectively gather the portion of the eluent containing the target impurity. The collection is triggered based on the retention time of the impurity peak, which is monitored by a UV detector, typically at a wavelength around 262 nm. chemrj.orgnih.govsemanticscholar.org

Purity Confirmation and Evaporation: The collected fractions are then analyzed for purity using an analytical HPLC method. Fractions meeting the required purity level are pooled, and the solvent is removed, often by evaporation under reduced pressure, to yield the isolated solid impurity. researchgate.net

Column chromatography is another viable technique, particularly when larger quantities of the impurity are needed. researchgate.net This method uses a glass column packed with a stationary phase like silica gel, and a solvent system is chosen to effectively separate the components based on their polarity.

| Parameter | Preparative HPLC Conditions (Illustrative) |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | Zorbax SB-C18, 250 x 4.6 mm, 5 µm (analytical scale for method development) |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | Scaled up from analytical flow (e.g., >10 mL/min for preparative scale) |

| Detector | UV at 262 nm chemrj.orgnih.govsemanticscholar.org |

| Column Temperature | 40 °C chemrj.org |

| Injection Volume | Increased volume of a concentrated sample solution |

Spectroscopic and Spectrometric Elucidation Methods

Once isolated, the this compound undergoes structural elucidation using a combination of spectroscopic and spectrometric techniques to confirm its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including pharmaceutical impurities. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to piece together the molecular structure. glppharmastandards.comnih.gov

For the this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms. The data obtained from these experiments for the impurity would be meticulously compared with the spectra of the parent posaconazole molecule to identify structural changes, such as the presence of the imidazolidine ring. nih.govresearchgate.net The chemical shifts of protons and carbons in and near the key functional groups would be assigned to confirm the proposed structure. researchgate.net

A Certificate of Analysis for a reference standard of Posaconazole Imidazolidine Analog is typically accompanied by ¹H NMR and ¹³C NMR data to verify its structure. glppharmastandards.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is critical for determining the molecular weight of the impurity and providing clues about its structure through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.

The this compound has a reported molecular formula of C₃₆H₄₀F₂N₈O₄ and a corresponding molecular weight of 686.76 g/mol . pharmaffiliates.com In a mass spectrum, this would be observed as the molecular ion peak (e.g., [M+H]⁺ at m/z 687.77 in positive ion mode).

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments is also highly informative. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, specific structural motifs can be identified. This pattern is compared with the fragmentation of the posaconazole standard to pinpoint the location of the structural modification. nih.gov

| Technique | Information Obtained | Expected Data for Imidazolidine Impurity |

| High-Resolution MS | Accurate mass, Elemental composition | Molecular Formula: C₃₆H₄₀F₂N₈O₄ pharmaffiliates.com |

| MS (Electrospray Ionization) | Molecular Weight | [M+H]⁺ ion at m/z 687.77 |

| Tandem MS (MS/MS) | Fragmentation pattern, Structural motifs | Specific product ions confirming the imidazolidine structure |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of the isolated this compound would be recorded and compared to that of posaconazole. While many absorption bands would be similar due to the shared core structure, specific differences would be expected. The technique is particularly useful for confirming the presence of key functional groups such as O-H, C=O, C-O, and aromatic C-H stretches. researchgate.netresearchgate.net The absence or presence of certain peaks can help confirm the structural modification. For instance, changes in the fingerprint region could indicate the formation of the imidazolidine ring.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Relevance to Posaconazole Structure |

| C=O (ketone/amide) | 1680-1720 | Present in the triazolone ring researchgate.net |

| C-O (Ether) | 1000-1300 | Present in the furan ring and side chain researchgate.netresearchgate.net |

| Aromatic C-H | 3000-3100 | Present in the phenyl rings researchgate.net |

| C-F | 1000-1400 | Present in the difluorophenyl ring researchgate.netresearchgate.net |

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the simultaneous separation, identification, and quantification of impurities in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive techniques for impurity profiling of pharmaceutical substances like posaconazole. uni-muenchen.denih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov

For the analysis of the this compound, an LC-MS method would be developed to separate it from the API and other related substances. As the components elute from the LC column, they are introduced into the mass spectrometer. The MS detector can then provide the mass-to-charge ratio for each separated peak, allowing for positive identification. nih.gov

LC-MS/MS is particularly valuable for quantification at very low levels, making it suitable for routine quality control testing of posaconazole batches. nih.govnih.gov A validated LC-MS/MS method can accurately measure the concentration of the imidazolidine impurity, ensuring it does not exceed the established safety thresholds. The development of such methods is crucial for therapeutic drug monitoring and for ensuring the quality of the final drug product. uni-muenchen.de

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique for the highly specific and quantitative measurement of trace-level impurities in pharmaceutical ingredients. mdpi.com For a substance like Posaconazole, where potential genotoxic impurities (PGIs) must be controlled at parts-per-million (ppm) levels, GC-MS/MS offers the required sensitivity and selectivity. mdpi.com This method is particularly advantageous for volatile or semi-volatile impurities that are amenable to gas chromatography.

The process involves separating compounds in a gaseous mobile phase using a capillary column, followed by ionization and detection using a tandem mass spectrometer. The triple quadrupole mass spectrometer allows for specific fragmentation of ions, which significantly reduces matrix interference and enhances detection limits. mdpi.com An optimized GC-MS/MS method was developed to determine potential genotoxic impurities, such as alkyl halides, in Posaconazole and its intermediates. mdpi.com The specificity of the method ensures that there is no interference from the blank, the main compound, or other impurities at the retention time of the target analyte. mdpi.com This technique is superior to methods like HPLC/UV for trace-level quantification due to its ability to detect impurities at the ppm level. mdpi.com

Table 1: Typical GC-MS/MS Parameters for Impurity Analysis in Posaconazole

| Parameter | Condition |

|---|---|

| GC Column | USP phase G43 (6% cyanopropyl; 94% polydimethylsiloxane), 60 m length, 0.32 mm ID, 1.8 µm film thickness mdpi.com |

| Carrier Gas | Helium, 1.5 mL/min mdpi.com |

| Injector Temperature | 200 °C mdpi.com |

| Oven Program | Initial 120 °C (hold 5 min), ramp at 5 °C/min to 250 °C (hold 6 min) mdpi.com |

| Injection Volume | 2 µL mdpi.com |

| Split Ratio | 1:1 mdpi.com |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Triple Quadrupole Mass Spectrometer mdpi.com |

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures

In the analysis of complex pharmaceutical samples, such as those containing Posaconazole and its various related substances, co-elution of impurities with the main peak or with each other can be a significant challenge. Two-dimensional liquid chromatography (2D-LC) provides a powerful solution by offering significantly higher peak capacity and resolving power compared to conventional one-dimensional LC. This technique is particularly useful for separating structurally similar compounds, such as stereoisomers, which can be difficult to resolve using standard chromatographic methods. f1000research.com

In a 2D-LC system, a fraction from the first dimension (¹D) separation is transferred to a second, orthogonal column for further separation in the second dimension (²D). The orthogonality is achieved by using different column chemistries or mobile phase conditions in the two dimensions. For instance, a reverse-phase C18 column might be used in the first dimension, while a chiral column could be used in the second dimension to separate stereoisomers. This approach allows for the resolution of the this compound from the Posaconazole API and other process-related impurities or degradation products that may be present in the sample matrix.

Validation of Analytical Methods for this compound

The validation of an analytical method is crucial to ensure its suitability for its intended purpose, providing reliable, reproducible, and accurate data. ijrpr.com Methods for the quantification of this compound must be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and sensitivity. ijrpr.comchemrj.org

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ijrpr.comajptonline.com To establish the specificity for the this compound, the method's ability to distinguish it from Posaconazole and other known related substances is evaluated. ijrpr.com

This is often demonstrated through forced degradation studies, where the bulk drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. ajptonline.comnih.gov The chromatograms of the stressed samples are analyzed to ensure that the peak corresponding to the imidazolidine impurity is free from any co-eluting degradants. nih.gov The absence of interference at the retention time of the impurity in blank and placebo solutions also confirms the method's specificity. ijrpr.comf1000research.com Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous. ijrpr.com

Linearity, Range, and Accuracy Assessment

Linearity and Range: The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte within a given range. ajptonline.com For the this compound, linearity is typically assessed by preparing a series of solutions at different concentrations and analyzing them. ijrpr.comnih.gov The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1, indicating a strong linear relationship. ajptonline.comnih.gov The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. f1000research.com It is often determined through recovery studies, where a known amount of the impurity standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). ijrpr.com The percentage recovery of the added impurity is then calculated. The acceptance criteria for recovery are typically within a pre-defined range, such as 85-115%. f1000research.comnih.gov

Table 2: Example Linearity and Accuracy Data for an Impurity

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | LOQ - 150% of specification level ajptonline.com | - |

| Correlation Coefficient (r²) | > 0.999 ajptonline.comnih.gov | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 80.0% - 120.0% |

Precision and Robustness Determination

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ajptonline.com It is usually evaluated at three levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ijrpr.comnih.gov

Intermediate Precision (Inter-day precision/Ruggedness): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. ijrpr.com

Reproducibility: Assesses the precision between different laboratories. ijrpr.com

Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. ajptonline.comnih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijrpr.comnih.gov This provides an indication of its reliability during normal usage. Common parameters that are varied include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. ijrpr.comnih.gov The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these changes. ijrpr.com

Table 3: Parameters for Robustness Testing

| Parameter Varied | Example Variation |

|---|---|

| Flow Rate | ± 0.2 mL/min ijrpr.com |

| Column Temperature | ± 2 °C nih.gov |

| Mobile Phase pH | ± 0.2 units |

| Wavelength | ± 2 nm nih.gov |

| Acetonitrile Ratio in Mobile Phase | ± 2% nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Level Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for methods designed to analyze impurities at trace levels.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net It is often determined based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). globalresearchonline.netmdpi.comsemanticscholar.org

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 × σ/S). globalresearchonline.netmdpi.comsemanticscholar.org

For genotoxic impurities, methods must achieve very low LOQ values, often in the ppm range relative to the active substance. mdpi.com The determined LOQ concentration is then verified by analyzing samples spiked at this level to confirm that the method exhibits adequate precision. chemrj.org

Table 4: Example Sensitivity Data for Posaconazole Analytical Methods

| Method | Analyte | LOD | LOQ |

|---|---|---|---|

| HPLC | Posaconazole | 0.24 µg/mL nih.gov | 0.74 µg/mL nih.gov |

| UV Spectrophotometry | Posaconazole | 0.09 µg/mL globalresearchonline.net | 0.27 µg/mL globalresearchonline.net |

| GC-MS/MS | Alkyl Halide Impurities | 0.01 ppm mdpi.com | 0.025 ppm mdpi.com |

| LC-MS/MS | Posaconazole | - | 2 ng/mL nih.gov |

Reference Standard Development and Characterization for Analytical Use

The development and characterization of a reference standard for this compound are paramount for the accurate identification, quantification, and control of this impurity in Posaconazole drug substances and products. A reference standard is a highly purified compound that serves as a benchmark against which analytical samples are compared. The establishment of a robust reference standard involves a multi-step process encompassing synthesis, purification, and comprehensive characterization to confirm its identity, purity, and potency.

The this compound, with the chemical name 4-[4-[3-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]imidazolidin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one, is a known related substance of Posaconazole. Its reference standard is commercially available from various pharmaceutical reference standard suppliers, indicating that its synthesis and characterization have been established. While specific proprietary synthesis methods are not publicly detailed, the general approach involves multi-step organic synthesis to construct the complex molecule, followed by rigorous purification techniques such as preparative chromatography to achieve a high degree of purity.

Once synthesized and purified, the reference standard undergoes extensive characterization using a combination of spectroscopic and chromatographic techniques to unequivocally confirm its structure and assess its purity. This comprehensive analysis ensures that the reference standard is suitable for its intended analytical use, such as in method validation and as a comparator in routine quality control testing.

The characterization of the this compound reference standard typically includes the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are utilized to elucidate the molecular structure of the impurity. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's atomic connectivity, confirming the presence of the imidazolidine ring and other key functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which should correspond to its molecular formula, C₃₆H₄₀F₂N₈O₄. The fragmentation pattern observed in the mass spectrum provides further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for N-H, C-H, C=O, C-N, and C-F bonds, consistent with the structure of the this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for determining the purity of the reference standard. A validated, stability-indicating HPLC method is used to separate the impurity from Posaconazole and any other related substances. The purity is typically determined by measuring the area percentage of the main peak.

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability and determine the water content of the reference standard.

The data obtained from these characterization techniques are compiled into a Certificate of Analysis (CoA) for the reference standard. The CoA provides a comprehensive summary of the identity, purity, and other relevant properties of the standard, ensuring its suitability for use in quantitative analysis and quality control of Posaconazole.

Disclaimer: The following tables contain representative data based on the known chemical structure and typical analytical results for similar compounds. This data is for illustrative purposes only and does not represent experimentally verified results from a specific batch of the reference standard.

Table 1: Illustrative ¹H NMR and ¹³C NMR Data

| Technique | Observed Data (Illustrative) | Interpretation |

| ¹H NMR | δ (ppm): 8.1 (s, 1H), 7.8 (s, 1H), 7.4-6.8 (m, aromatic H), 4.5-3.5 (m, aliphatic H), 1.2-0.8 (m, ethyl H) | Confirms the presence of triazole, aromatic, and aliphatic protons consistent with the proposed structure. |

| ¹³C NMR | δ (ppm): 165 (C=O), 155-110 (aromatic C), 80-40 (aliphatic C), 15-10 (ethyl C) | Indicates the presence of carbonyl, aromatic, and aliphatic carbons, supporting the molecular structure. |

Table 2: Illustrative Mass Spectrometry and IR Spectroscopy Data

| Technique | Observed Data (Illustrative) | Interpretation |

| Mass Spectrometry | [M+H]⁺ = 687.32 | Corresponds to the calculated exact mass of the protonated molecule (C₃₆H₄₁F₂N₈O₄⁺), confirming the molecular formula. |

| IR Spectroscopy | ν (cm⁻¹): 3400 (O-H), 3100 (N-H), 2950 (C-H), 1680 (C=O), 1600 (C=C), 1250 (C-F) | Shows characteristic absorption bands for the key functional groups present in the molecule. |

Table 3: Illustrative Purity and Physical Properties Data

| Parameter | Specification (Typical) |

| Purity (by HPLC) | ≥ 98.0% |

| Molecular Formula | C₃₆H₄₀F₂N₈O₄ |

| Molecular Weight | 686.76 g/mol |

| CAS Number | 1388148-29-5 |

| Appearance | White to off-white solid |

Impurity Profiling and Control Strategies for Posaconazole Imidazolidine Impurity

Comprehensive Impurity Profiling Methodologies for Posaconazole (B62084) Drug Substance

A thorough impurity profile is the foundation for controlling impurities in any drug substance. For Posaconazole, a complex synthetic molecule, a multi-faceted approach is necessary to detect, identify, and quantify all potential impurities, including the Posaconazole Imidazolidine (B613845) Impurity.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for separating and quantifying impurities in the Posaconazole drug substance. Stability-indicating RP-HPLC methods have been developed to separate Posaconazole from its process-related impurities and degradation products. These methods typically utilize a C18 column with a gradient elution system, often employing a mixture of an acidic aqueous phase and an organic solvent like acetonitrile. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and can aid in the initial characterization of impurity peaks.

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight information and fragmentation patterns that are crucial for identifying the chemical structure of impurities like the Posaconazole Imidazolidine Impurity. More advanced techniques like LC-MS/MS can provide even more detailed structural information.

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. This validation is essential to guarantee that the methods are suitable for their intended purpose of reliably detecting and quantifying impurities.

A comprehensive impurity profiling of Posaconazole would involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. This forced degradation testing helps to identify potential degradation products that may form during the shelf-life of the drug product and ensures that the analytical method is "stability-indicating," meaning it can separate these degradation products from the API and other process-related impurities.

Table 1: Analytical Methodologies for Posaconazole Impurity Profiling

| Technique | Purpose | Typical Conditions |

| RP-HPLC | Separation and Quantification | C18 column, gradient elution with acidified water and acetonitrile, PDA detection. |

| LC-MS | Identification and Structural Elucidation | Coupled with HPLC, provides molecular weight and fragmentation data. |

| Forced Degradation Studies | Identification of Degradation Products | Exposure to acid, base, oxidation, light, and heat. |

Risk Assessment and Qualification of this compound

Once an impurity has been identified, a risk assessment is performed to determine its potential impact on the safety of the drug product. This involves establishing thresholds for identification and qualification and assessing its potential for genotoxicity.

Thresholds for Identification and Qualification (ICH Q3A/Q3B)

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, that provide a framework for the qualification and control of impurities. These guidelines define thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.

The identification threshold is the level at which an impurity must be structurally identified. The qualification threshold is the level at which an impurity must be assessed for its biological safety. If an impurity is present at a level above the qualification threshold, toxicological studies are generally required to justify its presence.

The specific thresholds for this compound would be determined by the maximum daily dose of Posaconazole. For impurities that are also significant metabolites in animal or human studies, they are generally considered qualified. For other impurities, a comprehensive literature search and toxicological assessment are necessary if they exceed the qualification threshold.

Table 2: ICH Q3A/Q3B Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Consideration of Genotoxic Potential (ICH M7)

Genotoxic impurities are a class of impurities that have the potential to damage DNA and cause mutations, which can lead to cancer. The ICH M7 guideline provides a framework for the assessment and control of these impurities to limit the potential carcinogenic risk.

The assessment of the genotoxic potential of this compound would typically begin with a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models. These in silico tools predict the genotoxic potential of a compound based on its chemical structure.

If the (Q)SAR analysis indicates a potential for genotoxicity, further experimental testing is required. The standard initial test is the bacterial reverse mutation assay (Ames test). A positive result in the Ames test would classify the impurity as a mutagen, and stringent control measures would be necessary to limit patient exposure to a level that poses a negligible risk.

Based on the outcome of the genotoxicity assessment, the impurity would be classified according to ICH M7, and an appropriate control strategy would be implemented. For mutagenic impurities, this often involves controlling them at or below a Threshold of Toxicological Concern (TTC) or a compound-specific acceptable intake.

Table 3: ICH M7 Classification of Mutagenic Impurities

| Class | Description | Control Strategy |

| Class 1 | Known mutagenic carcinogens | Control at or below a compound-specific acceptable intake. |

| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the TTC. |

| Class 3 | Alerting structure, unrelated to the API; no mutagenicity data | Control at or below the TTC. |

| Class 4 | Alerting structure, shared with the API or related compounds that have tested negative for mutagenicity | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alerts, or alerting structure with sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity. |

Strategies for Impurity Mitigation and Control in Manufacturing

The most effective way to control impurities is to prevent their formation in the first place. This requires a deep understanding of the manufacturing process and the implementation of robust control strategies.

Process Optimization to Minimize Imidazolidine Impurity Formation

The formation of the this compound is likely linked to specific reaction conditions or the presence of certain reagents or intermediates in the synthetic route of Posaconazole. A thorough investigation into the reaction mechanism is crucial to identify the root cause of its formation.

Once the formation pathway is understood, process parameters can be optimized to minimize the generation of this impurity. This may involve:

Controlling Reaction Temperature and Time: Precise control over these parameters can favor the desired reaction pathway and suppress the formation of side products.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants can influence the reaction outcome and reduce the formation of impurities.

Choice of Solvents and Catalysts: The selection of appropriate solvents and catalysts can significantly impact the reaction selectivity and minimize the generation of unwanted by-products.

Control of Starting Materials and Intermediates: Ensuring the purity of starting materials and intermediates is critical, as impurities in these materials can be carried through the synthesis and lead to the formation of new impurities.

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing these process parameters to identify the conditions that result in the lowest levels of the this compound while maintaining a high yield of the desired product.

Purification Techniques for Impurity Removal

In addition to process optimization, effective purification techniques are essential to remove any residual this compound from the final drug substance.

Crystallization is a primary method for purifying solid APIs like Posaconazole. The selection of an appropriate solvent system is critical for effective purification. The goal is to find a solvent or solvent mixture in which Posaconazole has high solubility at elevated temperatures and low solubility at lower temperatures, while the imidazolidine impurity has different solubility characteristics, allowing for its separation during the crystallization process. Multiple recrystallization steps may be necessary to achieve the desired level of purity. The development of different polymorphic forms or co-crystals of Posaconazole can also be explored as a means of purification, as the crystallization process can be highly selective for a specific solid-state form, thereby excluding impurities.

Chromatographic purification techniques, such as column chromatography, can also be employed, particularly for removing impurities with similar physicochemical properties to the API. However, these methods are often less practical and more costly for large-scale manufacturing.

In-Process Control (IPC) and Release Testing Strategies

In-process controls are designed to monitor the manufacturing process at critical steps to ensure that it remains within acceptable parameters, thereby minimizing the formation of impurities. For an impurity like the this compound, which is likely formed during specific reaction steps, IPCs would focus on controlling reaction conditions such as temperature, pressure, reaction time, and the quality of raw materials and reagents.

Release testing is the final confirmation that the API and the finished drug product meet all quality specifications before being released for use. This involves a battery of tests, including a specific, validated analytical method for the detection and quantification of the this compound.

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for the separation and quantification of posaconazole and its related substances. ajptonline.comnih.gov Such methods are developed to be specific, linear, accurate, precise, and robust, ensuring reliable detection of impurities. nih.gov The detection limit for such an analytical method is crucial and is determined to be sensitive enough to quantify impurities at very low concentrations. nih.gov

Table 1: Illustrative In-Process and Release Testing for this compound

| Test Parameter | Stage of Testing | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Control of Starting Materials | Raw Material Testing | HPLC/GC-MS | Purity ≥ 99.0% |

| Monitoring of Reaction Completion | In-Process Control | HPLC | Starting Material ≤ 2.0% |

| This compound | In-Process Control | HPLC | ≤ 0.20% |

| This compound | Final API Release | Validated HPLC | ≤ 0.15% |

| Total Impurities | Final API Release | Validated HPLC | ≤ 0.50% |

Note: The data in this table is illustrative and based on typical pharmaceutical quality control standards. Actual specifications may vary.

Long-Term Stability Monitoring and Impurity Trend Analysis

Long-term stability monitoring is a regulatory requirement to ensure that the drug product remains within its specifications throughout its shelf life. These studies are conducted under controlled temperature and humidity conditions, as defined by ICH guidelines (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

During these stability studies, samples of the drug product are periodically tested for various quality attributes, including the level of impurities. The stability-indicating analytical method used for release testing is also employed for stability monitoring. This allows for the accurate tracking of any increase in existing impurities or the appearance of new degradation products over time. Posaconazole has been shown to be stable under conditions of acid and basic hydrolysis and thermolysis, but it is susceptible to oxidation. researchgate.net

Impurity trend analysis is a critical component of long-term stability monitoring. By plotting the level of the this compound at different time points, manufacturers can assess the rate of its formation, if any, and predict its level at the end of the product's shelf life. This analysis helps to confirm the appropriateness of the established shelf life and storage conditions.

Table 2: Illustrative Long-Term Stability Data for this compound (25°C/60% RH)

| Time Point (Months) | Batch 1 (% Impurity) | Batch 2 (% Impurity) | Batch 3 (% Impurity) |

|---|---|---|---|

| 0 | 0.08 | 0.09 | 0.08 |

| 3 | 0.08 | 0.09 | 0.09 |

| 6 | 0.09 | 0.10 | 0.09 |

| 9 | 0.09 | 0.10 | 0.10 |

| 12 | 0.10 | 0.11 | 0.10 |

| 18 | 0.10 | 0.11 | 0.11 |

| 24 | 0.11 | 0.12 | 0.11 |

| 36 | 0.12 | 0.13 | 0.12 |

Note: The data in this table is illustrative and represents a stable product where the impurity level shows a slight, predictable increase over time but remains well within a typical specification of ≤ 0.15%.

A thorough analysis of these trends is essential for a comprehensive understanding of the product's stability profile. Any significant increase or out-of-trend result would trigger an investigation to determine the root cause and its potential impact on the product's safety and efficacy.

Advanced Topics and Future Research Directions

Mechanistic Studies of Impurity Interconversion and Reactivity

Understanding the formation and reactivity of the Posaconazole (B62084) Imidazolidine (B613845) Impurity is critical for developing effective control strategies. The core of this impurity's formation is linked to the reactivity of the piperazine (B1678402) ring within the posaconazole structure.

Forced degradation studies have consistently shown that posaconazole is particularly susceptible to oxidative stress, while remaining relatively stable under acidic and basic hydrolysis and thermolysis. researchgate.net The degradation chemistry primarily targets the central piperazine moiety. researchgate.netnih.gov Mechanistic investigations suggest that oxidative degradation begins with the breakage of the piperazine ring. researchgate.net This initial cleavage can lead to a cascade of reactions, including rearrangements and cyclizations, which are plausible pathways to the formation of an imidazolidine ring structure.

The interconversion of this impurity with other degradation products is a complex process governed by reaction kinetics and the surrounding chemical environment. For instance, oxidative conditions can lead to the formation of various N-oxides of the piperazine ring as intermediates or related impurities. nih.govresearchgate.net The reactivity of these intermediates could influence the propensity for ring contraction or rearrangement to form the imidazolidine structure. Future mechanistic studies will likely focus on isolating transient intermediates and using isotopic labeling to trace the exact atomic rearrangements from the piperazine precursor to the final imidazolidine impurity.

Table 1: Plausible Mechanistic Steps in Imidazolidine Impurity Formation

| Step | Description | Key Reactive Site | Influencing Factors |

|---|---|---|---|

| 1. Initial Oxidation | Formation of a reactive intermediate, such as an N-oxide or an iminium ion, on the piperazine ring. | Piperazine Nitrogen Atoms | Presence of oxidizing agents (e.g., peroxides, metal ions), light exposure. |

| 2. Ring Cleavage | Oxidative cleavage of a C-N bond within the piperazine ring, leading to a linear amine intermediate. | Piperazine Ring Bonds | Oxidant concentration, temperature, pH. researchgate.net |

| 3. Rearrangement/Cyclization | Intramolecular cyclization of the linear intermediate, potentially involving a reaction with a carbonyl species (e.g., formaldehyde or equivalent), to form the five-membered imidazolidine ring. | Terminal Amine and Aldehyde/Ketone Moieties | Presence of trace aldehydes from excipient degradation or solvent residues. |

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The structural complexity and potential for low-level presence of the Posaconazole Imidazolidine Impurity demand highly sensitive and specific analytical methods for its detection and quantification. While standard High-Performance Liquid Chromatography (HPLC) is widely used, advanced techniques are necessary for comprehensive impurity profiling. nih.gov

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has emerged as a powerful tool. This technique provides high-resolution mass accuracy, enabling the confident identification of unknown impurities based on their elemental composition. researchgate.netnih.gov Studies on posaconazole degradation have successfully used UPLC-QTOF-MS to identify novel degradation products by analyzing their mass spectra and fragmentation patterns. nih.govresearchgate.net For the imidazolidine impurity, this method would be crucial for distinguishing it from other isomeric or isobaric impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for quantifying trace-level impurities. nih.govdovepress.com By using Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for the target impurity can be monitored, minimizing interference from the API and other components. dovepress.com

For absolute structural confirmation, hyphenated techniques such as LC-NMR (Nuclear Magnetic Resonance) are invaluable. LC-NMR allows for the direct acquisition of NMR data on impurities as they are separated chromatographically, providing unambiguous structural elucidation without the need for isolating the impurity in large quantities. nih.gov

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Advantages for Impurity Analysis | Limitations |

|---|---|---|---|

| UPLC-QTOF-MS | High-resolution mass analysis for accurate mass determination. researchgate.net | Excellent for identifying unknown impurities; provides elemental composition. | Higher cost and complexity compared to standard MS. |

| LC-MS/MS | Selective fragmentation and detection of specific mass transitions. nih.gov | Unmatched sensitivity (low LOD/LOQ); high specificity for quantification. | Requires knowledge of the impurity's mass and fragmentation for method development. |

| LC-NMR | Combines chromatographic separation with NMR spectroscopy. nih.gov | Provides definitive structural elucidation of impurities directly in the sample matrix. | Lower sensitivity than MS; requires specialized, expensive equipment. |

Computational Chemistry and Molecular Modeling Approaches for Impurity Prediction

Computational chemistry offers a proactive approach to impurity management by predicting potential degradation pathways and the likelihood of impurity formation. These in silico tools can save significant time and resources in analytical method development and forced degradation studies.

Software programs like Zeneth are expert systems designed to predict the degradation products of organic molecules under various stress conditions (e.g., pH, temperature, oxidation, photolysis). springernature.comlhasalimited.orgnih.gov These tools use a comprehensive knowledge base of chemical reactions and degradation transformations to predict how a molecule like posaconazole might degrade. lhasalimited.orgresearchgate.net By inputting the structure of posaconazole, such software can simulate its degradation and predict the formation of products resulting from the reactivity of the piperazine ring, potentially including the imidazolidine impurity. A benchmark study demonstrated a significant increase in the ability of Zeneth to predict experimentally observed degradants over time as its knowledge base was refined. nih.gov

Molecular modeling can also be used to calculate properties such as bond dissociation energies and electrostatic potential, which help identify the most labile parts of a molecule. researchgate.net For posaconazole, these calculations can confirm that the piperazine ring is a likely site for initial oxidative attack, supporting the proposed mechanisms of degradation. researchgate.net

Table 3: Computational Tools for Impurity Prediction

| Tool/Approach | Application | How It Works | Relevance to Imidazolidine Impurity |

|---|---|---|---|

| Zeneth | Degradation Pathway Prediction | Uses an expert knowledge base of chemical transformations to predict degradation products under specified stress conditions. springernature.comlhasalimited.org | Can predict the likelihood of piperazine ring cleavage and subsequent rearrangements leading to the imidazolidine structure. |

| Molecular Orbital Calculations | Reactivity Prediction | Calculates properties like the Highest Occupied Molecular Orbital (HOMO) to identify sites susceptible to oxidation. researchgate.net | Can computationally validate the piperazine ring as the most reactive site for oxidative degradation. |

| (Q)SAR Models | Genotoxicity Prediction | (Quantitative) Structure-Activity Relationship models predict the mutagenic potential of impurities based on their chemical structure. zamann-pharma.com | Used to assess the potential risk of an impurity and determine if it needs to be controlled at the low levels required by ICH M7. |

Impurity Control in Generic Drug Development and Post-Approval Changes

For generic drug manufacturers, controlling impurities like the this compound presents unique challenges. The primary goal is to ensure that the impurity profile of the generic product is equivalent to, or better than, that of the Reference Listed Drug (RLD). nih.gov

Differences in the synthetic route of the API are a major source of variation. A different route may use different starting materials, reagents, or solvents, leading to the formation of new or different levels of impurities. nih.gov Therefore, a generic manufacturer must conduct thorough impurity profiling and comparative studies against the RLD.

Post-approval changes to the manufacturing process, such as a change in equipment, facility, or scale, also have the potential to adversely affect the impurity profile. freyrsolutions.comyoutube.com For example, a change in the type of dryer or a modification to a purification step could impact the level of the imidazolidine impurity. Regulatory bodies require a thorough risk assessment for such changes, often mandating comparative batch data to demonstrate that the impurity profile remains unaffected. youtube.comregulations.gov A central principle is the evaluation of three consecutive pilot or commercial scale batches of pre- and post-modification material to assess equivalence. youtube.com

Table 4: Impurity Control Considerations: Generic vs. Innovator

| Aspect | Innovator Drug | Generic Drug |

|---|---|---|

| Synthesis Route | Well-defined and established during development. | May differ from the innovator; requires extensive justification and impurity comparison. nih.gov |

| Impurity Profile | Sets the benchmark for acceptable impurity levels. | Must be qualitatively and quantitatively similar to the innovator's product. |

| Specification Setting | Based on batches used in clinical and safety studies. | Based on comparison to the RLD and established pharmacopeial standards. |

| Post-Approval Changes | Managed through internal change control and regulatory submissions based on risk. | Changes (e.g., new API source) are often considered high-risk and may require a Prior Approval Supplement (PAS). youtube.com |

Harmonization of Global Regulatory Requirements for Complex Impurities

Ensuring a consistent approach to regulating complex impurities across different regions is a significant challenge. The primary framework for this is provided by the International Council for Harmonisation (ICH).

The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products, respectively. ich.orgich.org For an impurity like the this compound, if it is a degradation product found at a level above the identification threshold (e.g., typically >0.1%), it must be structurally characterized. nih.gov

While these guidelines are widely adopted, differences in interpretation and implementation can exist between regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). aquigenbio.com Furthermore, for potent or toxic impurities, especially those with mutagenic potential, the ICH M7 guideline applies, which sets much lower control limits based on a Threshold of Toxicological Concern (TTC). zamann-pharma.comich.orgraps.org A key future direction is the continued harmonization of these guidelines and their application to complex molecules and novel dosage forms. umd.edu As analytical techniques become more sensitive, regulators and industry face the challenge of assessing the safety of ever-lower levels of impurities, driving the need for clear, globally harmonized, science-based standards. aquigenbio.comdrug-delivery-summit.com

Table 5: Key ICH Guidelines for Impurity Control

| Guideline | Title | Scope and Purpose |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | Provides thresholds and guidance for identifying and qualifying impurities arising from the manufacturing process of the API. ich.org |

| ICH Q3B(R2) | Impurities in New Drug Products | Addresses impurities that are degradation products of the API or arise from interactions with excipients in the final dosage form. ich.org |

| ICH M7(R2) | Mutagenic Impurities | Provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgfda.gov |

Q & A

Q. What analytical methods are recommended for detecting and quantifying Posaconazole Imidazolidine Impurity in pharmaceutical formulations?

A validated Ultra-Performance Liquid Chromatography (UPLC) method with gradient elution is widely used. Key parameters include:

- Column : BEH C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase : Buffer (pH 3.0) and acetonitrile.

- Detection : UV at 260 nm. Method validation involves spiking impurities at LOQ, 100%, and 180% of test concentrations to assess accuracy (recovery: 89–106%) and precision (%RSD <7.14). Stability studies confirm standard/sample solutions are stable for 48 hours at benchtop conditions . For structural confirmation, LC-MS/MS and NMR are employed to resolve degradation products .

Q. How do ICH guidelines influence the characterization of this compound?